molecular formula C27H33N3O6S B1673879 Tirbanibulin mesylate CAS No. 1080645-95-9

Tirbanibulin mesylate

Número de catálogo: B1673879
Número CAS: 1080645-95-9
Peso molecular: 527.6 g/mol
Clave InChI: JGSYRKUPDSSTCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del mesilato de tirbanibulina implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial del mesilato de tirbanibulina sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza al tiempo que se minimiza el uso de reactivos peligrosos. El producto final se somete a rigurosos controles de calidad para garantizar su eficacia y seguridad para el uso médico .

Análisis De Reacciones Químicas

Tipos de reacciones

El mesilato de tirbanibulina experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del mesilato de tirbanibulina, que se estudian por sus potenciales aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Treatment of Actinic Keratosis

Tirbanibulin mesylate is primarily indicated for the treatment of actinic keratosis. Clinical trials have demonstrated its efficacy compared to traditional therapies:

  • Efficacy : In pivotal phase 3 trials, complete clearance of actinic keratosis lesions was achieved in 49% of patients treated with tirbanibulin after five days of once-daily application .
  • Safety Profile : The most common adverse effects included erythema (91%), scaling (82%), and application-site pain (10%) .
Study Complete Clearance (%) Partial Clearance (%) Adverse Effects
Phase 3 Trial 149%72%Erythema, scaling
Phase 3 Trial 254%76%Application-site pain

Potential in Oncology

While tirbanibulin has not yet been approved as an anticancer agent due to insufficient efficacy in clinical trials, ongoing research is exploring its derivatives for potential cancer treatments. Modifications to the core structure have shown promise in enhancing anticancer activity:

  • Structure-Activity Relationship Studies : Recent studies have synthesized various tirbanibulin derivatives, revealing that specific modifications can improve cellular potency and pharmacokinetic profiles . Notably, derivatives modified with fluorine at the para position of the benzylamine moiety exhibited favorable characteristics.

Real-Life Studies

Recent real-life studies have corroborated clinical trial findings. For instance, a retrospective case review reported significant lesion reduction in patients treated with tirbanibulin ointment for actinic keratosis on upper extremities .

Ongoing Research

Research continues to explore the full potential of this compound:

  • A study investigating its use against superficial basal cell carcinoma is currently underway .
  • Further exploration into its derivatives aims to enhance efficacy against various malignancies by leveraging its unique dual mechanism of action .

Mecanismo De Acción

El mesilato de tirbanibulina ejerce sus efectos inhibiendo la polimerización de tubulina y la actividad de la quinasa Src. La polimerización de tubulina es esencial para la formación de microtúbulos, que son cruciales para la división celular. Al inhibir este proceso, el mesilato de tirbanibulina interrumpe el ciclo celular, lo que lleva al arresto del ciclo celular y la apoptosis. La quinasa Src participa en varios procesos celulares, incluida la proliferación, la supervivencia y la metástasis. La inhibición de la quinasa Src por el mesilato de tirbanibulina mejora aún más sus efectos antiproliferativos y antitumorales .

Comparación Con Compuestos Similares

Actividad Biológica

Tirbanibulin mesylate, an FDA-approved microtubule-targeting agent (MTA), has emerged as a significant treatment for actinic keratosis (AK), a precancerous skin condition. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Tirbanibulin exerts its biological effects primarily through two mechanisms:

  • Microtubule Inhibition : Tirbanibulin binds to β-tubulin, inhibiting tubulin polymerization. This disruption leads to cell cycle arrest at the G2/M phase, preventing mitosis and promoting apoptosis in proliferating cells .
  • Src Kinase Inhibition : It acts as a non-ATP-competitive inhibitor of Src tyrosine kinase, which is involved in various signaling pathways related to cell growth and survival. By disrupting the microtubule network, tirbanibulin indirectly downregulates Src signaling, further enhancing its antiproliferative effects .

Clinical Efficacy

Tirbanibulin has demonstrated significant efficacy in clinical trials for treating AKs. The following table summarizes key findings from pivotal studies:

Study Phase Treatment Duration Complete Clearance Rate Partial Clearance Rate Adverse Events
Phase 25 days43%-Mild local reactions
Phase 3 Trial 15 days44%72%Erythema, scaling
Phase 3 Trial 25 days54%-Application site pain
Real-world Study5 days~50%~66%Mild reactions

In these studies, tirbanibulin ointment was applied once daily for five consecutive days. The pooled data from two phase 3 trials indicated that complete clearance was achieved in approximately 49% of patients treated with tirbanibulin compared to only 9% in the vehicle group .

Case Studies

Several case studies have highlighted tirbanibulin's effectiveness and safety in real-world applications:

  • Case Study A : A patient with multiple AK lesions showed significant improvement after five days of treatment with tirbanibulin, achieving complete clearance by day 57. The patient reported only mild desquamation during treatment .
  • Case Study B : Another patient treated with tirbanibulin experienced a notable reduction in lesions as early as day 8, supporting its rapid action profile. Local reactions were transient and well-tolerated .

Safety Profile

The safety profile of tirbanibulin is favorable compared to other treatments for AKs. Common adverse events include:

  • Local Reactions : Transient erythema (91%), scaling (82%), and application-site pain (10%) were reported in clinical trials .
  • Systemic Reactions : Unlike other treatments such as fluorouracil or imiquimod, systemic adverse events were minimal with tirbanibulin .

Propiedades

IUPAC Name

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSYRKUPDSSTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080645-95-9
Record name Tirbanibulin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080645959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIRBANIBULIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AC3796WJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In another aspect the invention relates to a process for preparing 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide mesylate comprising the steps of: (1) reacting 4-(2-chloroethyl)morpholine with 4-bromophenol to yield 4-(2-(4-bromophenoxy)ethyl)morpholine; (2) coupling 4-(2-(4-bromophenoxy)ethyl)morpholine with 6-fluoropyridin-3-yl-3-boronic acid to yield 4-(2-(4-(6-fluoropyridin-3-yl)phenoxy)ethyl)morpholine; (3) reacting 4-(2-(4-(6-fluoropyridin-3-yl)phenoxy)ethyl)morpholine with acetonitrile to yield 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetonitrile; (4) converting 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetonitrile to methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate; (5) reacting methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate with benzylamine to yield 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide; and (6) contacting 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide with methane sulfonic acid to yield 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide mesylate.
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

KX2-391 (520 g, 1.21 mol) was transferred to reactor 1 using acetone (41.6 vol, 80 vol, ACS) to facilitate the transfer. The batch was heated to 50±5° C. over 33 minutes with dissolution occurring at 30° C. The batch was clarified into a second reactor via a transfer pump fitted with an inline filter (Pall P/N 12077, 10 micron) and reheated from 46° C. to 50±5° C. Methanesulfonic acid (121.4 g, 1.05 equiv, 99% extra pure) was added to the pale yellow batch over 12 minutes and the heating then discontinued. After fourteen minutes, white solids were observed, which increased in number to give after 59 minutes a white suspension. The batch was in the range of 25±5° C. after 7 hours 51 minutes and aged for a further 19 hours 21 minutes (10 hours 30 minutes at ≦27° C.). The batch was filtered under suction via a 24-inch polypropylene filter (PTFE cloth) and the reactor rinsed with acetone (2.0 L, clarified, ACS) and the rinse transferred to the cake. The cake was covered with a stainless steel cover and sucked dry under a flow of nitrogen. The total filtration time was 21 minutes. The batch (net wet weight 764 g) was transferred to three glass drying trays and dried in a vacuum oven to constant weight at 25±5° C. over 21 hours 54 minutes (565 g, 89% of theory). A sample was removed for analysis and the batch maintained in vacuo at 25±5° C. The batch was then transferred to two 80-oz amber glass bottles (Teflon lined polypropylene closure), blanketed with argon and stored at −10 to −20° C.
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
121.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide mesylate (KX2-391 MSA) was synthesized in four linear steps starting from compound 5. The first 3 steps were carried out similar to the procedure discussed above for KX2-391•2HCl to afford methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate (KX2-391). KX2-391 was converted to the methanesulfonate salt by treatment with methanesulfonic acid (MSA) in acetone at 50° C. to afford 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide mesylate (KX2-391•MSA).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methanesulfonate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tirbanibulin mesylate
Reactant of Route 2
Reactant of Route 2
Tirbanibulin mesylate
Reactant of Route 3
Reactant of Route 3
Tirbanibulin mesylate
Reactant of Route 4
Reactant of Route 4
Tirbanibulin mesylate
Reactant of Route 5
Reactant of Route 5
Tirbanibulin mesylate
Reactant of Route 6
Reactant of Route 6
Tirbanibulin mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.